molecular formula C15H21BrClN5O B10934159 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide

Cat. No.: B10934159
M. Wt: 402.72 g/mol
InChI Key: RYUHPZJGJMKIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination and chlorination:

    Amidation: The final step involves the formation of the amide bond through the reaction of the pyrazole derivative with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used under polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and chlorine) and the presence of both pyrazole and amide functionalities make it a versatile compound for various applications .

Properties

Molecular Formula

C15H21BrClN5O

Molecular Weight

402.72 g/mol

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]propanamide

InChI

InChI=1S/C15H21BrClN5O/c1-10-13(16)9-21(19-10)8-5-14(23)18-6-4-7-22-12(3)15(17)11(2)20-22/h9H,4-8H2,1-3H3,(H,18,23)

InChI Key

RYUHPZJGJMKIDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)CCN2C=C(C(=N2)C)Br)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.